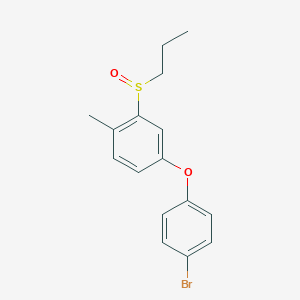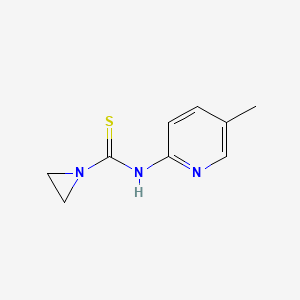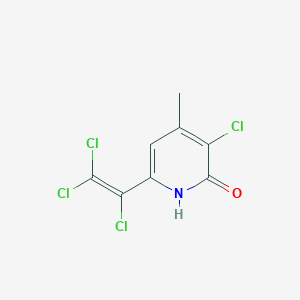
Methyl(2-methylphenoxy)di(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two isopropyl groups, a methyl group, and a 2-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 2-methylphenol with chloromethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the silicon atom, displacing the chloride ion. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl(2-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Compounds with different functional groups replacing the phenoxy group.
科学的研究の応用
Methyl(2-methylphenoxy)di(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl(2-methylphenoxy)di(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
類似化合物との比較
Similar Compounds
- Phenyltrimethoxysilane
- Methyltriethoxysilane
- Dimethyldiphenoxysilane
Uniqueness
Methyl(2-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds
特性
CAS番号 |
59646-03-6 |
|---|---|
分子式 |
C14H24OSi |
分子量 |
236.42 g/mol |
IUPAC名 |
methyl-(2-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-10-8-7-9-13(14)5/h7-12H,1-6H3 |
InChIキー |
ICUQSXNJIOWWIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1O[Si](C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)




![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)


![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)

![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
